molecular formula C8H8I2O2 B2545507 [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol CAS No. 915706-87-5

[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol

Cat. No.: B2545507
CAS No.: 915706-87-5
M. Wt: 389.959
InChI Key: SLUXZDFEDICPMU-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol: is an organic compound characterized by the presence of hydroxymethyl and diiodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol typically involves the iodination of a phenolic precursor followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. Subsequent hydroxymethylation can be achieved using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding a less substituted phenolic derivative.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 4-(formyl)-2,5-diiodophenylmethanol or 4-(carboxyl)-2,5-diiodophenylmethanol.

    Reduction: Formation of 4-(hydroxymethyl)phenol.

    Substitution: Formation of various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is used as a precursor for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a radiolabeled tracer due to the presence of iodine atoms. It can be used in imaging studies to track the distribution and metabolism of compounds in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. The iodine atoms in the compound can be used for targeted radiotherapy, where the compound selectively accumulates in certain tissues and delivers localized radiation.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol involves its interaction with molecular targets through its hydroxymethyl and diiodophenyl groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s distribution, metabolism, and biological activity.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure but differ in the presence of a quinolone ring.

    Hydroxymethylated Compounds: Compounds with hydroxymethyl groups, such as hydroxymethylated phenols, have similar chemical properties but lack the iodine atoms.

Uniqueness: The presence of both hydroxymethyl and diiodophenyl groups in [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol makes it unique compared to other similar compounds. The iodine atoms provide additional reactivity and potential for radiolabeling, which is not present in compounds without iodine.

Properties

IUPAC Name

[4-(hydroxymethyl)-2,5-diiodophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUXZDFEDICPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)CO)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915706-87-5
Record name [4-(hydroxymethyl)-2,5-diiodophenyl]methanol
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